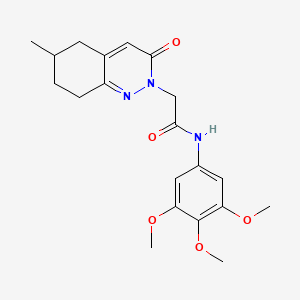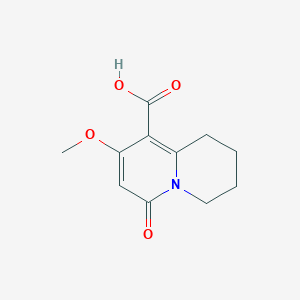
8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid” is a chemical compound with the molecular formula C12H15NO4 . It is also known as "methyl 8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO4/c1-16-9-7-10(14)13-6-4-3-5-8(13)11(9)12(15)17-2/h7H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound has a molecular weight of 237.26 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Assignments
Compounds within the quinolizine category have been synthesized and structurally assigned, demonstrating their significance in understanding the chemical properties and potential biological activities. The structural assignments are based on analog synthesis, highlighting the versatility of these compounds in chemical synthesis and the potential for creating novel molecules with significant applications (Wright et al., 1974).
Antibacterial Properties
Several studies have focused on the synthesis of quinolizine derivatives and their antibacterial properties. For instance, substituted quinolizine carboxylic acids have demonstrated potent antibacterial activity against a range of gram-positive and gram-negative bacteria. This showcases the potential of these compounds in developing new antibacterial agents, which is critical in the fight against antibiotic-resistant bacteria (Ishikawa et al., 1989).
Potential Intermediates for Complex Molecules
Quinolizine derivatives have been explored as potential intermediates for the synthesis of complex molecules, including those with anticancer properties. The synthesis routes developed for these compounds underline their importance in medicinal chemistry and drug development, offering pathways to novel therapeutic agents (Kametani et al., 1973).
Fluorescent Indicators and Sensors
The structural flexibility of quinolizine derivatives has been exploited in designing fluorescent indicators for biological and chemical sensing. These compounds have shown strong fluorescence responses, making them valuable tools for biomedical analysis, including the selective detection of metal ions and biological molecules (Hirano et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-8-6-9(13)12-5-3-2-4-7(12)10(8)11(14)15/h6H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJKHWGXFGLRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCCC2=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2598633.png)
![4-benzyl-2-(4-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2598636.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2598639.png)
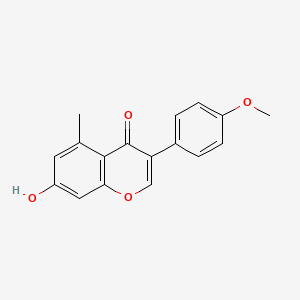

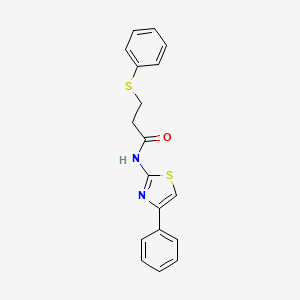
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2598644.png)
![5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2598645.png)
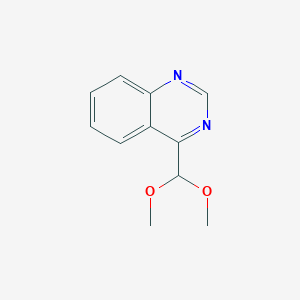

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2598651.png)
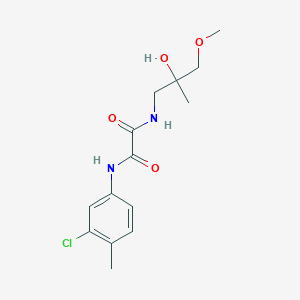
![N-(2-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2598653.png)
